2-Decyl-6-methoxynaphthalene
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Overview
Description
2-Decyl-6-methoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by a decyl group attached to the second carbon and a methoxy group attached to the sixth carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-6-methoxynaphthalene typically involves the Friedel-Crafts acylation of 2-methoxynaphthalene with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene under controlled temperature conditions to ensure regioselectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Decyl-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of 2-Decyl-6-naphthaldehyde.
Reduction: Formation of 2-Decyl-6-methoxytetrahydronaphthalene.
Substitution: Formation of various alkyl or aryl-substituted naphthalenes.
Scientific Research Applications
2-Decyl-6-methoxynaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive naphthalene derivatives.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Decyl-6-methoxynaphthalene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the decyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets. The naphthalene ring can undergo π-π stacking interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Lacks the decyl group, making it less hydrophobic.
2-Decylnaphthalene: Lacks the methoxy group, reducing its potential for hydrogen bonding.
6-Methoxynaphthalene: Lacks the decyl group, affecting its overall hydrophobicity.
Uniqueness
2-Decyl-6-methoxynaphthalene is unique due to the presence of both the decyl and methoxy groups, which provide a balance of hydrophobic and hydrogen bonding interactions. This combination enhances its potential for various applications, particularly in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C21H30O |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
2-decyl-6-methoxynaphthalene |
InChI |
InChI=1S/C21H30O/c1-3-4-5-6-7-8-9-10-11-18-12-13-20-17-21(22-2)15-14-19(20)16-18/h12-17H,3-11H2,1-2H3 |
InChI Key |
DDTPUVNEZUQFKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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